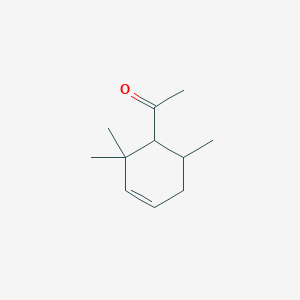
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C11H18O. It is a ketone derivative characterized by a cyclohexene ring substituted with three methyl groups and an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone typically involves the reaction of 4-acetyl-3,5,5-trimethylcyclohexene with chlorodimethylsilane in an organic solvent in the presence of an acid-binding agent. The intermediate formed is then subjected to a condensation reaction with acetaldehyde under the catalytic action of a metal salt catalyst, followed by dehydration to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of common metal salt catalysts and mild reaction conditions to minimize hazards and facilitate large-scale production .
化学反应分析
Types of Reactions: 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
科学研究应用
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
作用机制
The mechanism of action of 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
相似化合物的比较
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness: 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in various fields, including its use as a precursor in organic synthesis and its potential biological activities .
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
1-(2,2,6-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h5,7-8,10H,6H2,1-4H3 |
InChI 键 |
XTGNEGKUZLEJRU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=CC(C1C(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
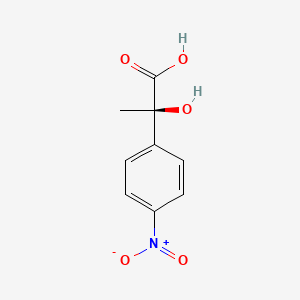
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
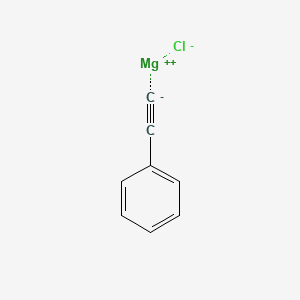
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
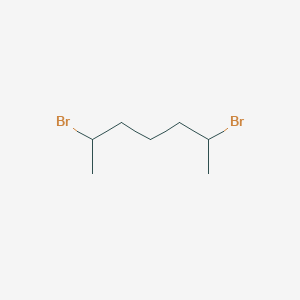
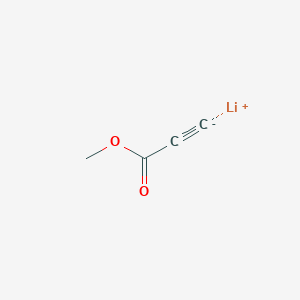
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
